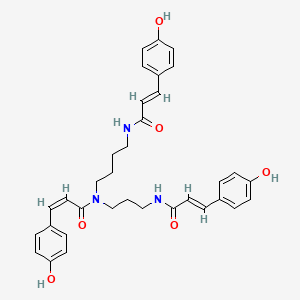![molecular formula C9H16ClF2N B13446753 1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride typically involves the introduction of fluorine atoms into the spiro structure. One common method is the reaction of a spirocyclic precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver fluoride to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps like purification through recrystallization and the use of advanced techniques like chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoro ketones or carboxylic acids.
Reduction: Formation of difluoro amines.
Substitution: Formation of azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-difluorospiro[2.5]octan-6-amine hydrochloride
- 1,1-difluoro-2-methylspiro[2.5]octan-6-amine hydrochloride
Uniqueness
1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride is unique due to the presence of both fluorine atoms and a spiro structure, which imparts distinct chemical and physical properties. The methyl group attached to the nitrogen atom further differentiates it from other similar compounds, potentially leading to unique biological activities and applications .
Propiedades
Fórmula molecular |
C9H16ClF2N |
|---|---|
Peso molecular |
211.68 g/mol |
Nombre IUPAC |
2,2-difluoro-N-methylspiro[2.5]octan-6-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c1-12-7-2-4-8(5-3-7)6-9(8,10)11;/h7,12H,2-6H2,1H3;1H |
Clave InChI |
MWCZAWXQZTXCEW-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCC2(CC1)CC2(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)

